An In-depth Technical Guide to the Synthesis and Characterization of Bevantolol Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Bevantolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bevantolol (B1218773) Hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist. The information presented herein is intended to support research, development, and quality control activities related to this pharmaceutical compound.
Chemical Synthesis
The synthesis of Bevantolol Hydrochloride is primarily achieved through the reaction of 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) with β-(3,4-dimethoxyphenyl)ethylamine (HVA).[1] Various methodologies have been reported, with differences in reaction conditions, solvents, and purification procedures. A general synthetic scheme is presented below, followed by a detailed experimental protocol based on published literature.
A patented process for the preparation of Bevantolol Hydrochloride involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with an excess of β-(3,4-dimethoxyphenyl)ethylamine.[1] The reaction mixture is then dissolved in a halogenated hydrocarbon solvent, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.[1] Another described method involves heating a mixture of 1,2-epoxy-3-m-tolyloxypropane and 3,4-dimethoxyphenethylamine, followed by treatment with ether and subsequent conversion to the hydrochloride salt using hydrogen chloride in 2-propanol.[2] The yield of Bevantolol Hydrochloride can be influenced by the reaction temperature, with lower initial temperatures (0°C to 25°C) being advantageous.[2]
Experimental Protocol: Synthesis of Bevantolol Hydrochloride [2]
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Reaction Setup: In a suitable reactor under a nitrogen atmosphere, add β-(3,4-dimethoxyphenyl) ethylamine.
-
Reagent Addition: Cool the amine to 5°C. Slowly add 3-(m-tolyloxy)-1,2-epoxypropane while maintaining the temperature between 5-10°C.
-
Reaction and Crystallization: Stir the mixture at 10°C. After approximately 10 hours, seed the mixture with crystals of Bevantolol free base. Repeat seeding every 2 hours until crystallization is evident. Continue stirring at 10°C for 48 hours.
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Reaction Completion: Add hexane (B92381) to the reaction mixture and raise the temperature to 25°C. Continue stirring for an additional 48 hours to ensure the reaction goes to completion.
-
Isolation of Free Base: Isolate the crystallized Bevantolol free base by filtration.
-
Salt Formation: Dissolve the isolated free base in isopropyl alcohol. Add a slight excess of hydrogen chloride in 2-propanol to precipitate Bevantolol Hydrochloride.
-
Final Product: Collect the precipitated Bevantolol Hydrochloride by filtration, wash with diethyl ether, and dry. A melting point of 137-138°C has been reported for the product crystallized from acetonitrile (B52724).[2]
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for Bevantolol Hydrochloride.
Physicochemical Characterization
The identity and purity of synthesized Bevantolol Hydrochloride are confirmed through various analytical techniques.
Table 1: Physicochemical Properties of Bevantolol Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈ClNO₄ | [3][4] |
| Molecular Weight | 381.9 g/mol | [3][4] |
| Melting Point | 137-138 °C (from acetonitrile) | [2] |
| 139-144 °C | [5] | |
| Solubility | Soluble in DMSO and dimethylformamide | [6] |
| Sparingly soluble in aqueous buffers | [6] | |
| Appearance | White to almost white powder/crystal | [5] |
Table 2: Spectroscopic and Chromatographic Data for Bevantolol Hydrochloride
| Technique | Parameters and Observations | Reference |
| Mass Spectrometry (LC-MS/MS) | Mode: Selected Reaction Monitoring | [7][8] |
| Transition: m/z 346.1 > 165.1 | [7][8] | |
| High-Performance Liquid Chromatography (HPLC) - Chiral Separation | Column: Chiralpak IB (250 x 4.6mm, 5 µm) | [9] |
| Mobile Phase: Acetonitrile:20 mmol L⁻¹ KH₂PO₄ (25:75, v/v; pH 4.5) | [9] | |
| Flow Rate: 0.8 mL/min | [9] | |
| Detection: 259 nm | [9] | |
| High-Performance Liquid Chromatography (HPLC) - for Bioequivalence | Column: Welch Ultimate XB-C18 (150 x 2.1mm, 5µm) | [7][8] |
| Mobile Phase: Acetonitrile:Water (40:60, v/v) with 10mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid | [7][8] | |
| Nuclear Magnetic Resonance (NMR) | Quality confirmed by NMR & HPLC | [10] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chiral Separation [9]
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and data acquisition software.
-
Chromatographic Conditions:
-
Column: Chiralpak IB (250 x 4.6mm, 5 µm).
-
Mobile Phase: A binary mixture of acetonitrile and 20 mmol L⁻¹ KH₂PO₄ (25:75, v/v). The pH of the aqueous component is adjusted to 4.5.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 259 nm.
-
-
Sample Preparation: Dissolve 1.0 mg of Bevantolol Hydrochloride in 1 mL of ultrapure water. Filter the solution through a 0.2 µm filter.
-
Injection Volume: 20 µL.
-
Analysis: Inject the sample and record the chromatogram. The resolution between the enantiomers should be approximately 3.90 under these conditions.
Characterization Workflow Diagram
Caption: Experimental workflow for the characterization of Bevantolol Hydrochloride.
Mechanism of Action and Signaling Pathway
Bevantolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist.[11][12] Its primary therapeutic effects in managing hypertension and angina pectoris are derived from its ability to block the action of catecholamines, such as adrenaline and noradrenaline, on beta-1 receptors, which are predominantly located in cardiac tissue.[11][12] This blockade leads to a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy).[11][12] Consequently, cardiac output is reduced, leading to a decrease in blood pressure and myocardial oxygen demand.[11][12]
In addition to its primary beta-1 blocking activity, Bevantolol also exhibits mild intrinsic sympathomimetic activity (ISA) and has some effect on beta-2 receptors in vascular smooth muscle, contributing to vasodilation and a reduction in peripheral vascular resistance.[11] Animal studies have also indicated some agonist and antagonist effects on alpha-receptors.[3][13][14]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Bevantolol's action on cardiac myocytes.
References
- 1. US5382689A - Process for preparation of bevantolol hydrochloride - Google Patents [patents.google.com]
- 2. US4994618A - Bevantolol preparation - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bevantolol Hydrochloride | C20H28ClNO4 | CID 39324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. What is the mechanism of Bevantolol Hydrochloride? [synapse.patsnap.com]
- 12. What is Bevantolol Hydrochloride used for? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]
